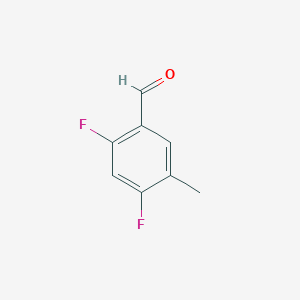

2,4-Difluoro-5-methylbenzaldehyde

描述

2,4-Difluoro-5-methylbenzaldehyde is a chemical compound with the molecular formula C8H6F2O. It is a colorless to pale yellow liquid with a strong odor. This compound is widely used in various fields, including medical, environmental, and industrial research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-methylbenzaldehyde can be achieved through various methods. One common approach involves the electrophilic aromatic substitution of a fluorinated benzene derivative. For example, starting with 2,4-difluorotoluene, the compound can be synthesized by oxidation using reagents such as chromium trioxide (CrO3) in acetic acid. Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as a tetrahedral intermediate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize reaction conditions and minimize by-products.

化学反应分析

Types of Reactions

2,4-Difluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

Oxidation: 2,4-Difluoro-5-methylbenzoic acid.

Reduction: 2,4-Difluoro-5-methylbenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

科学研究应用

2,4-Difluoro-5-methylbenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals .

作用机制

The mechanism of action of 2,4-Difluoro-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

2,4-Difluoro-5-methylbenzaldehyde can be compared with other similar compounds, such as:

2-Fluoro-5-methylbenzaldehyde: This compound has a similar structure but with only one fluorine atom, which can result in different reactivity and properties.

2,4-Difluorobenzaldehyde: This compound lacks the methyl group, which can affect its chemical behavior and applications.

2,4-Difluoro-5-chlorobenzaldehyde: This compound has a chlorine atom instead of a methyl group, leading to different chemical and physical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties that are valuable in various research and industrial applications .

生物活性

2,4-Difluoro-5-methylbenzaldehyde (DFMBA) is a fluorinated aromatic aldehyde that has garnered attention due to its potential biological activities. This compound, with the chemical formula CHFO, is characterized by the presence of two fluorine atoms and a methyl group on the benzene ring, which can significantly influence its reactivity and interaction with biological systems. This article explores the biological activity of DFMBA, including its antibacterial properties, mechanisms of action, and relevant case studies.

DFMBA is a colorless liquid at room temperature and exhibits properties typical of aromatic aldehydes. Its structure allows for various interactions with biological targets, particularly in the context of antimicrobial activity.

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 168.14 g/mol |

| Boiling Point | 155-157 °C |

| Melting Point | -2 °C |

| Density | 1.25 g/cm³ |

Antibacterial Properties

Recent studies have demonstrated that DFMBA exhibits significant antibacterial activity against various bacterial strains. The mechanism of action is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial properties of fluorinated compounds, DFMBA was tested against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that DFMBA showed comparable efficacy to traditional antibiotics like ampicillin.

Table 2: Antibacterial Activity of DFMBA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

The antibacterial activity of DFMBA is believed to involve several mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : DFMBA may inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects.

Cytotoxicity Studies

While DFMBA displays promising antibacterial properties, cytotoxicity studies are essential to evaluate its safety profile. Preliminary tests indicate that at therapeutic concentrations, DFMBA exhibits low cytotoxicity towards mammalian cells.

Structure-Activity Relationship (SAR)

The incorporation of fluorine atoms in aromatic compounds often enhances their biological activity due to increased lipophilicity and altered electronic properties. In the case of DFMBA, the positional arrangement of the fluorine atoms plays a crucial role in modulating its interaction with biological targets.

Table 3: Structure-Activity Relationship Insights

| Compound | Position of Fluorine | Activity Level |

|---|---|---|

| 2-Fluoro-5-methylbenzaldehyde | Meta | Moderate |

| 4-Fluoro-5-methylbenzaldehyde | Para | Low |

| This compound | Ortho/Para | High |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-difluoro-5-methylbenzaldehyde, and how do reaction conditions influence yield?

- Methodology : A common approach involves nucleophilic substitution or Friedel-Crafts alkylation of fluorinated aromatic precursors. For example, substituting methyl groups into fluorobenzaldehyde derivatives under acidic conditions (e.g., glacial acetic acid) with controlled reflux (4–6 hours) can yield the target compound . Optimizing stoichiometry and solvent polarity (e.g., ethanol vs. dioxane) is critical to minimize side reactions like over-fluorination or demethylation.

Q. How can researchers validate the purity and structural identity of this compound?

- Methodology : Use a combination of ¹H/¹⁹F NMR to confirm fluorine substitution patterns and methyl group placement. GC-MS or HPLC (with UV detection at 254 nm) is recommended for purity assessment. Cross-reference spectral data with databases (e.g., PubChem, CAS Common Chemistry) to resolve ambiguities .

Q. What are the key stability considerations for storing this compound?

- Methodology : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent photodegradation and moisture absorption. Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products, such as oxidized aldehyde groups or defluorinated byproducts .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this compound in nucleophilic addition reactions?

- Methodology : Perform DFT calculations to map electron density distributions across the aromatic ring. Experimentally, compare reaction rates with non-fluorinated analogs (e.g., 5-methylbenzaldehyde) in model reactions like Grignard additions or Schiff base formation. Fluorine at the 2- and 4-positions enhances electrophilicity at the aldehyde group, but steric effects from the 5-methyl group may reduce accessibility .

Q. What strategies can mitigate contradictory bioactivity results observed in fluorinated benzaldehyde derivatives?

- Methodology : Systematically evaluate batch-to-batch purity (via LC-MS) and confirm crystallinity (XRPD). For cellular assays, control for fluorinated compound interactions with serum proteins or media components (e.g., thiols). Use isothermal titration calorimetry (ITC) to assess binding affinities to biological targets like enzymes or receptors .

Q. How can researchers design derivatives of this compound to enhance metabolic stability in drug development?

- Methodology : Introduce substituents at the methyl group (e.g., hydroxylation, deuteration) or modify the aldehyde to a prodrug (e.g., acetal formation). Evaluate metabolic pathways using liver microsome assays and compare with non-fluorinated analogs. Fluorine’s resistance to cytochrome P450 oxidation often prolongs half-life, but methyl group metabolism may require optimization .

Q. What analytical techniques resolve structural ambiguities in fluorinated benzaldehyde derivatives with similar substitution patterns?

- Methodology : Combine 2D NMR (COSY, NOESY) to differentiate between 2,4-difluoro-5-methyl and 3,5-difluoro-2-methyl isomers. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can distinguish fragmentation patterns. X-ray crystallography provides definitive confirmation for crystalline samples .

Q. Data Contradictions and Validation

- Synthetic Yield Discrepancies : Variations in reported yields (e.g., 60–85%) may arise from differences in solvent purity or catalyst loading. Reproduce methods from peer-reviewed protocols (e.g., reflux time, acid catalyst type) and document deviations .

- Biological Activity Conflicts : Contradictory enzyme inhibition data may stem from assay conditions (e.g., pH, ionic strength). Validate using orthogonal assays (e.g., fluorescence-based vs. radiometric) and reference controls like 4-hydroxybenzaldehyde, a known inhibitor in related studies .

属性

IUPAC Name |

2,4-difluoro-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSSOMVTHYLRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572909 | |

| Record name | 2,4-Difluoro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315204-36-5 | |

| Record name | 2,4-Difluoro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluoro-5-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。